molecular formula C10H13N3O2 B569996 2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol CAS No. 112388-47-3

2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol

Cat. No. B569996
M. Wt: 207.233
InChI Key: GDBDROXYTQYHBF-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s a key component to functional molecules used in a variety of everyday applications . It was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a small structure with unique chemical complexity . It’s a versatile nucleus in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds . For example, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Safety And Hazards

The safety data sheet for imidazole indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-(dimethylamino)-1-methylbenzimidazole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12(2)10-11-6-4-8(14)9(15)5-7(6)13(10)3/h4-5,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBDROXYTQYHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol

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